molecular formula C25H23N3O3 B2553734 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide CAS No. 946211-93-4

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide

Cat. No.: B2553734
CAS No.: 946211-93-4
M. Wt: 413.477
InChI Key: YYSYIVVIJWAIIO-UHFFFAOYSA-N
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Description

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide is a synthetic small molecule featuring a pyridazinone core, a scaffold of significant interest in medicinal chemistry . This scaffold is recognized for its potential in drug discovery, particularly as a key component in pharmacologically active compounds . Recent scientific literature highlights that derivatives built upon the 3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl scaffold have been investigated for their potent inhibitory activity against specific biological targets. For instance, related compounds have been designed as histone deacetylase (HDAC) inhibitors, demonstrating promising in vitro and in vivo antitumor efficacy in research models . The structural motif of this compound suggests it may serve as a valuable chemical probe for researchers exploring enzyme function, cellular signaling pathways, and the mechanisms of diseases such as cancer. Its primary research utility lies in its potential to modulate protein-protein interactions or enzyme activity in biochemical and cellular assays, providing insights for the development of new therapeutic strategies . This product is intended for research purposes by qualified scientific professionals and is not for human or veterinary use.

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c29-24(18-21(19-8-3-1-4-9-19)20-10-5-2-6-11-20)26-15-16-28-25(30)14-13-22(27-28)23-12-7-17-31-23/h1-14,17,21H,15-16,18H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSYIVVIJWAIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula: C20H19N3O3
  • Molecular Weight: 351.38 g/mol

The structure includes a furan moiety and a pyridazine core, which are known for their diverse biological activities. The presence of these functional groups plays a crucial role in its pharmacological properties.

Mechanisms of Biological Activity

Research indicates that compounds containing furan and pyridazine derivatives exhibit various biological activities, including:

  • Antimicrobial Activity: Compounds with similar structures have shown effectiveness against a range of pathogens.
  • Antiviral Activity: Specifically, derivatives targeting viral proteases have been identified as potential inhibitors in the treatment of viral infections such as SARS-CoV-2.

The biological mechanisms often involve interaction with specific enzymes or receptors, leading to inhibition of critical pathways in pathogen survival or proliferation.

Antiviral Activity

A study highlighted the antiviral potential of furan-containing compounds against SARS-CoV-2. The compound F8–B22, a structural analog, demonstrated an IC50 value of 1.55 μM against the main protease (Mpro) of the virus, indicating potent inhibitory activity . This suggests that this compound may possess similar antiviral properties.

Antimicrobial Properties

Another investigation into related compounds revealed significant antimicrobial activity against various bacterial strains. For example, derivatives with the pyridazine core were shown to possess broad-spectrum antibacterial effects . The structure-activity relationship (SAR) analysis indicated that modifications on the furan and pyridazine rings could enhance potency.

Data Summary

Biological ActivityCompoundIC50 Value (μM)Reference
AntiviralF8–B221.55
AntimicrobialPyridazine DerivativeVaries

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : Estimated ~500–550 g/mol (based on analogs in –4).
  • Spectroscopic Features: IR: Expected C=O stretches at ~1660–1680 cm⁻¹ (amide and pyridazinone carbonyls). 1H-NMR: Signals for furan protons (~6.3–7.4 ppm), diphenyl groups (~7.2–7.5 ppm), and pyridazinone ring protons (~6.0–8.0 ppm).

Comparison with Structural Analogs

Pyridazinone-Based Antipyrine Hybrids ()

Compounds such as 6i, 6j, and 6k share the pyridazinone core and amide linkage but differ in substituents:

Compound Substituent on Pyridazinone Molecular Weight ([M+H]+) Melting Point (°C) Key Spectral Data
6i 4-Benzylpiperidin-1-yl 548.2174 173–175 IR: 1664, 1642 cm⁻¹
6j Phenyl 527.2777 188–190 IR: 1681, 1655 cm⁻¹
6k 4-Methylphenyl 430.1868 233–235 IR: 1662 cm⁻¹
Target Compound Furan-2-yl ~500–550 (estimated) Not reported IR: ~1660–1680 cm⁻¹ (inferred)

Key Differences :

  • Lower melting points in antipyrine hybrids (173–235°C) suggest that the target compound may exhibit moderate thermal stability, influenced by its flexible ethyl linker.

Diphenylpropanamide Derivatives ()

The patent lists N-(benzothiazole-2-yl)-3,3-diphenylpropanamide, which shares the diphenylpropanamide group but replaces the pyridazinone-furan-ethyl moiety with a benzothiazole ring.

Comparison :

  • Benzothiazole vs.
  • Molecular Weight: The benzothiazole analog (MW ~400–450 g/mol) is lighter than the target compound, suggesting the pyridazinone-furan-ethyl group adds significant bulk.

Pyridazinone Thioderivatives ()

Compounds like 5a and 8a–c feature sulfur-containing groups (e.g., methylthio, bromophenyl):

Compound Substituent Yield (%) Key Feature
5a 4-(Methylthio)benzyl 46 Thioether linkage
8a N-(4-Bromophenyl)acetamide 10 Halogenated aryl group

Key Differences :

  • The target compound lacks sulfur atoms, which may reduce susceptibility to oxidation compared to thioether-containing analogs.
  • Lower yields in some thioderivatives (e.g., 10% for 8a) suggest synthetic challenges avoided in the target compound’s design.

Furopyridine Carboxamides ()

These compounds (e.g., 5-(3-((2-(1,2,4-oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide) share amide bonds but use a furopyridine core instead of pyridazinone.

Comparison :

  • Heterocyclic Core: Furopyridines may exhibit stronger fluorescence or altered binding kinetics compared to pyridazinones.
  • Pharmacological Potential: Furopyridines are often explored for kinase inhibition, whereas pyridazinones (e.g., –5) are studied for anti-inflammatory or receptor-modulating effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare pyridazinone derivatives like N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide?

  • Methodological Answer : Synthesis typically involves coupling reactions between pyridazinone cores and substituted ethylamine or propanamide moieties. For example, analogs are synthesized via refluxing in methanol with K₂CO₃ as a base, followed by purification using gradient elution (DCM-MeOH, 0%–4%) to isolate intermediates. Yields range from 42% to 74%, with structural confirmation via IR (C=O stretches at 1,642–1,681 cm⁻¹), ¹H-NMR (aromatic protons at δ 6.8–8.2 ppm), and ESI-MS (e.g., [M+H]⁺ at 527.2777) .

Q. How is structural elucidation performed for pyridazinone-based compounds?

  • Methodological Answer : Multi-spectral analysis is critical:

  • IR Spectroscopy : Identifies carbonyl groups (C=O) in pyridazinone (1,650–1,680 cm⁻¹) and amide linkages (1,660–1,680 cm⁻¹).
  • ¹H-NMR : Resolves aromatic protons (e.g., furan-2-yl at δ 6.3–7.4 ppm) and diphenylpropanamide methylene groups (δ 2.8–3.5 ppm).
  • ESI-MS : Confirms molecular weight (e.g., [M+H]⁺ at 548.2174) and fragmentation patterns .

Advanced Research Questions

Q. What strategies optimize reaction yields and purity in the synthesis of N-substituted pyridazinone derivatives?

  • Methodological Answer : Key factors include:

  • Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.
  • Purification : Biotage flash chromatography (Hexanes/EtOAc gradients) improves purity (>95%).
  • Catalysts : Use of NaH or K₂CO₃ for deprotonation in nucleophilic substitutions.
  • Yield Challenges : Low yields (e.g., 10% for bromophenyl derivatives) may require temperature optimization (e.g., 50–80°C) or prolonged reaction times (24–48 hrs) .

Q. How can chemoproteomics validate biological targets of diphenylpropanamide derivatives?

  • Methodological Answer :

  • Probe Design : Incorporate photoreactive groups (e.g., diazirine in FFF-39) for covalent binding to target proteins.
  • LC-MS/MS Workflow : After UV crosslinking, digest proteins, enrich modified peptides, and identify targets via tandem mass spectrometry.
  • Validation : Competitive pulldown assays with unmodified analogs (e.g., FFF-36) confirm specificity .

Q. What computational approaches predict the physicochemical properties of pyridazinone hybrids?

  • Methodological Answer :

  • ACD/Labs Percepta : Predicts logP (e.g., 3.8–4.2), solubility (<0.1 mg/mL), and pKa (pyridazinone N-H at ~4.5).
  • Molecular Dynamics (MD) : Simulates membrane permeability using lipid bilayer models (e.g., POPC membranes).
  • Docking Studies : AutoDock Vina evaluates binding to targets like SLC15A4 (binding energy ≤ -8.5 kcal/mol) .

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